![molecular formula C17H17N3O2 B2374807 N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide CAS No. 1421455-85-7](/img/structure/B2374807.png)
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans . Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations . For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis.Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .Physical And Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus. These derivatives exhibit activity against both gram-positive and gram-negative bacteria. By incorporating furan moieties into novel antibacterial agents, scientists aim to combat microbial resistance and develop more effective and secure antimicrobial drugs .
Cardiovascular Research
The compound’s structural features make it suitable for visualization and study in cardiovascular research. For instance, it has been employed in investigating angiotensin II and AT1 receptors, providing insights into cardiovascular diseases and potential therapeutic targets.
Chemical Synthesis and Reactions
The presence of furan in this compound facilitates its involvement in chemical reactions, including the Diels-Alder cycloaddition. Researchers can explore its reactivity and use it as a building block for synthesizing more complex molecules.
Biomass-Derived Platform Chemicals
Furan platform chemicals (FPCs) derived from biomass play a crucial role in sustainable chemistry. While not directly related to our compound, understanding furan-based platform chemicals can inform broader research on renewable resources and green chemistry .
Catalytic Transformations
Researchers have investigated the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). Subsequent condensation reactions involving HMF led to the synthesis of novel compounds, including those containing furan moieties .
Therapeutic Potential
Beyond its antibacterial activity, furan-containing compounds exhibit a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anticancer properties. These diverse applications highlight the versatility of furan-based molecules .
properties
IUPAC Name |
N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-2-3-6-13(12)17(21)18-9-8-16-19-11-14(20-16)15-7-4-10-22-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPCMSWCYNDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NC=C(N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide |
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